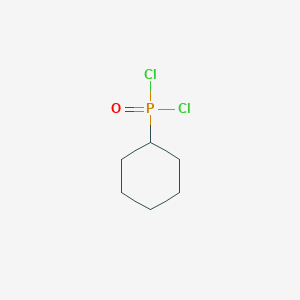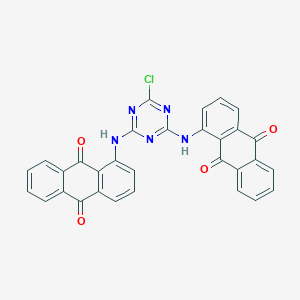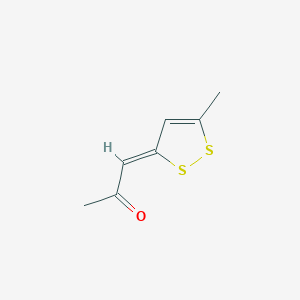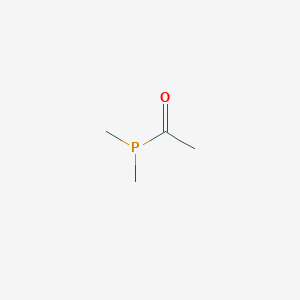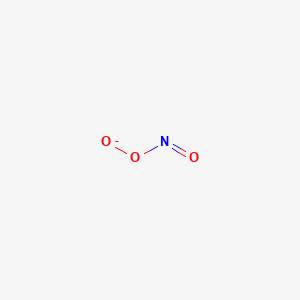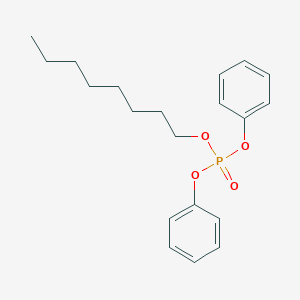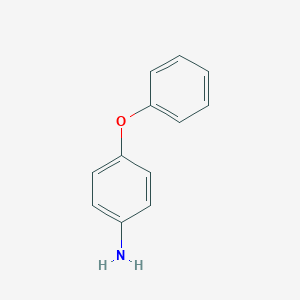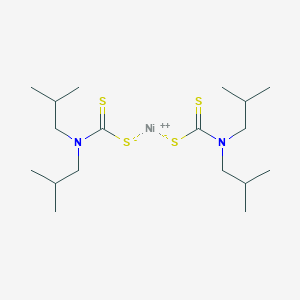
Nickel diisobutyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel diisobutyldithiocarbamate is a coordination compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel diisobutyldithiocarbamate can be synthesized through the reaction of nickel salts with diisobutyldithiocarbamate ligands. The typical procedure involves dissolving the nickel salt in an aqueous or ethanol solution and then adding the diisobutyldithiocarbamate ligand in a stoichiometric ratio. The reaction mixture is stirred, and the resulting precipitate is filtered and washed to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where the reaction parameters such as temperature, pH, and concentration are carefully controlled .
Análisis De Reacciones Químicas
Types of Reactions: Nickel diisobutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms in the dithiocarbamate moiety, which can donate electron pairs to the metal center .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxide, while reduction can produce nickel metal or other reduced nickel species .
Aplicaciones Científicas De Investigación
Nickel diisobutyldithiocarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of nickel diisobutyldithiocarbamate involves the coordination of the nickel ion with the sulfur atoms of the dithiocarbamate ligand. This coordination enhances the stability and reactivity of the compound. The sulfur atoms donate electron pairs to the nickel ion, forming a stable complex that can interact with various molecular targets such as DNA, proteins, and enzymes .
Comparación Con Compuestos Similares
Nickel diisobutyldithiocarbamate can be compared with other dithiocarbamate compounds such as zinc diisobutyldithiocarbamate and copper diisobutyldithiocarbamate:
Zinc Diisobutyldithiocarbamate: Similar to this compound, zinc diisobutyldithiocarbamate forms stable complexes with metal ions and has applications in catalysis and material science.
Copper Diisobutyldithiocarbamate: This compound also forms stable complexes and is used in similar applications, but it has different reactivity and stability profiles compared to this compound.
This compound is unique due to its specific coordination geometry and the ability to form stable complexes with nickel ions, which imparts distinct properties and applications .
Propiedades
Número CAS |
15317-78-9 |
|---|---|
Fórmula molecular |
C18H36N2NiS4 |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
N,N-bis(2-methylpropyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C9H19NS2.Ni/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
YCBUXHNUQAZVSS-UHFFFAOYSA-L |
SMILES |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |
SMILES canónico |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |
Key on ui other cas no. |
15317-78-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




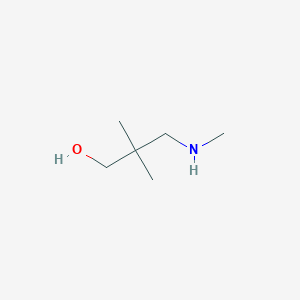
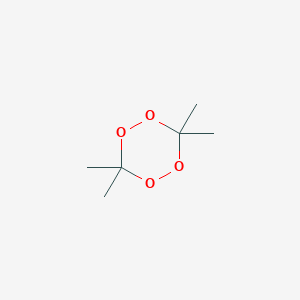
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
